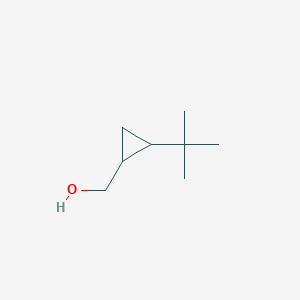

(2-Tert-butylcyclopropyl)methanol

Description

The Pivotal Role of Cyclopropane (B1198618) Architectures in Organic Chemistry

The cyclopropane ring, a three-membered cycloalkane, is notable for its significant ring strain, estimated at 27 kcal/mol, which arises from both angle strain due to its 60° bond angles and torsional strain from the eclipsing of its hydrogen atoms. ucla.eduwikipedia.org This high ring strain makes cyclopropane and its derivatives relatively reactive compared to other cycloalkanes. fiveable.me The carbon-carbon bonds in cyclopropane are weaker than typical C-C bonds, and the C-H bonds are stronger. wikipedia.org

The unique electronic and steric properties of the cyclopropane moiety have led to its incorporation into a wide array of biologically active molecules and complex natural products. researchgate.netnd.edu In medicinal chemistry, the cyclopropyl (B3062369) group is often used to enhance the potency of drug candidates, improve metabolic stability, and restrict the conformation of molecules to facilitate binding to biological targets. acs.orghyphadiscovery.com

Table 1: Comparative Properties of Cyclopropane and Cyclopropanol (B106826)

| Property | Cyclopropane | Cyclopropanol |

|---|---|---|

| Molecular Formula | C₃H₆ | C₃H₆O |

| Molar Mass | 42.08 g/mol | 58.080 g·mol⁻¹ wikipedia.org |

| Boiling Point | -32.7 °C | 101 to 102 °C wikipedia.org |

| Ring Strain | ~27 kcal/mol ucla.edu | - |

| C-C Bond Distance | 151 pm wikipedia.org | - |

Synthetic Utility of Cyclopropyl-Containing Compounds as Reactive Intermediates

Cyclopropyl-containing compounds are extensively used as reactive intermediates in organic synthesis. nd.edu The strained ring can undergo ring-opening reactions, providing access to a variety of acyclic structures with defined stereochemistry. wikipedia.org For instance, cyclopropanol can serve as a synthetic equivalent (a synthon) for the homoenolate of propanal. wikipedia.org

The synthesis of cyclopropanes is a significant area of research in itself. One of the most well-known methods is the Simmons-Smith reaction, which involves the cyclopropanation of alkenes. nih.gov Other methods include the Corey-Chaykovsky reaction, the Kulinkovich reaction, and catalytic cyclopropanation of alkenes with diazo compounds. researchgate.net These methods allow for the construction of the cyclopropane ring, which can then be further functionalized or used in subsequent synthetic steps. nih.gov

Broader Applications of Cyclopropyl Alcohols in Advanced Synthetic Strategies

Cyclopropyl alcohols are valuable precursors in a variety of advanced synthetic strategies. They can be used to introduce a cyclopropyl group into ester, sulfate, and amine linkages. wikipedia.org The resulting compounds have been investigated for potential applications in areas such as antiviral drug discovery. wikipedia.orgmmsl.cz

Furthermore, cyclopropyl alcohols participate in tandem reactions, where multiple transformations occur in a single pot, leading to the efficient construction of complex molecular architectures. nih.gov For example, terminal cyclopropylsilyl alcohols have been utilized in Prins cyclization reactions to create polysubstituted tetrahydropyrans with a high degree of stereocontrol. acs.orgnih.gov These methods provide rapid access to structurally diverse and skeletally complex molecules. nih.gov

Unique Reactivity Profile of the Cyclopropylcarbinol System

The cyclopropylcarbinol system, which consists of a hydroxyl group attached to a carbon adjacent to a cyclopropane ring, exhibits a unique and rich reactivity profile. chemicalbook.com This system is prone to a variety of rearrangements and ring-opening reactions, often proceeding through a cyclopropylcarbinyl cation intermediate. chemicalbook.com The stability and subsequent reaction pathways of this cation are influenced by substituents on both the carbinol and the cyclopropane ring. chemicalbook.com

For instance, under acidic conditions, cyclopropylcarbinols can undergo ring expansion to form cyclobutanol (B46151) derivatives or ring opening to generate homoallylic alcohols. The specific outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. This reactivity has been harnessed in the synthesis of various complex molecules. The rigidity of the cyclopropyl core in alkenyl cyclopropyl carbinol derivatives has been shown to direct the diastereoselectivity of reactions on the adjacent double bond, such as cyclopropanation and epoxidation. nih.govacs.org This highlights the unique ability of the cyclopropyl ring to act as a stereochemical control element in synthesis. nih.gov

(2-tert-butylcyclopropyl)methanol

While extensive research on the specific compound this compound is not widely available in the reviewed literature, its structure suggests it would share the fundamental chemical properties of other substituted cyclopropyl alcohols. The presence of the bulky tert-butyl group is expected to influence its steric and electronic properties, potentially impacting its reactivity and the stereochemical outcome of its reactions. Chemical suppliers list it as a research chemical, indicating its use in synthetic and medicinal chemistry research. bldpharm.comchemenu.com

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butylcyclopropyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,3)7-4-6(7)5-9/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZZGNVEEWKQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 2 Tert Butylcyclopropyl Methanol and Analogs

Diastereoselective and Enantioselective Synthetic Routes to Cyclopropyl (B3062369) Alcohols

The construction of the three-membered ring of cyclopropanes presents unique synthetic challenges due to its inherent ring strain. harvard.edu However, a number of powerful methods have been developed for the stereoselective synthesis of cyclopropane (B1198618) motifs, largely centering on the [2+1] annulation of an alkene with a carbene, metal carbene, or metal-carbenoid species. nih.gov Allylic alcohols are particularly valuable substrates in these reactions due to the directing effect of the hydroxyl group, which facilitates regio- and diastereoselective cyclopropanation. nih.gov

Directed Cyclopropanation Strategies Utilizing Zinc Carbenoids

Zinc carbenoids, often generated in Simmons-Smith type reactions, are highly effective reagents for cyclopropanation. harvard.edunih.gov The hydroxyl group of an allylic alcohol can coordinate to the zinc reagent, directing the cyclopropanation to the syn-face of the double bond, a phenomenon that enhances both the rate and stereoselectivity of the reaction. wiley-vch.de The nature of the zinc carbenoid is a critical factor in achieving high diastereoselectivity, particularly with certain geometries of allylic alcohols. wiley-vch.de

The general mechanism involves the formation of an organozinc intermediate which then delivers the methylene (B1212753) group to the alkene. masterorganicchemistry.com This process is stereospecific with respect to the alkene geometry. wiley-vch.de

A versatile approach to chiral cyclopropylmethanols involves the initial asymmetric addition of an alkyl group to an α,β-unsaturated aldehyde. This establishes a key stereocenter. The resulting chiral allylic alcohol can then undergo a diastereoselective cyclopropanation. For instance, the addition of a tert-butyl group to an appropriate α,β-unsaturated aldehyde would generate a chiral allylic alcohol precursor. Subsequent cyclopropanation, often utilizing a Simmons-Smith protocol, would yield (2-tert-butylcyclopropyl)methanol. The stereochemistry of the final product is controlled by the facial selectivity of both the initial alkyl addition and the subsequent cyclopropanation step. This multi-step sequence allows for the synthesis of specific stereoisomers. thieme-connect.deyoutube.com

A representative reaction scheme is the three-step syn-aldol-cyclopropanation-retro-aldol protocol, which can be employed for the asymmetric synthesis of cyclopropane carboxaldehydes. thieme-connect.de

An alternative strategy involves the asymmetric vinylation of an aldehyde to produce a chiral allylic alcohol. This can be achieved using various organometallic reagents in the presence of a chiral ligand or catalyst. The resulting enantioenriched allylic alcohol is then subjected to cyclopropanation. For example, the addition of a vinyl nucleophile to pivalaldehyde would create a tert-butyl substituted allylic alcohol. Subsequent cyclopropanation would then form the desired this compound framework. The stereochemical outcome is dependent on the enantioselectivity of the vinylation step and the diastereoselectivity of the cyclopropanation.

The Wittig reaction is a common method for generating the necessary alkene precursor for the cyclopropanation step. youtube.com The stereochemistry of the alkene formed in the Wittig reaction can be controlled, which in turn influences the stereochemistry of the final cyclopropane product. youtube.com

The Simmons-Smith reaction, which traditionally uses stoichiometric zinc carbenoids, has been advanced to catalytic asymmetric versions. harvard.edunih.gov These methods employ a chiral ligand to control the enantioselectivity of the cyclopropanation of allylic alcohols. harvard.eduacs.org Chiral auxiliaries, such as those derived from tartaric acid or amino acids, can effectively induce asymmetry. wiley-vch.deoup.com For example, the use of a chiral dioxaborolane ligand in conjunction with a zinc reagent has been shown to efficiently cyclopropanate fluoro-substituted allylic alcohols with high yields and excellent enantioselectivities. scholaris.cacdnsciencepub.com

Several key factors have been identified for achieving high selectivity in these catalytic reactions, including the pre-formation of the zinc alkoxide of the allylic alcohol and the use of specific additives like zinc iodide. acs.org A variety of chiral ligands, including bis-sulfonamides and "Taddolates," have been successfully employed to direct these asymmetric cyclopropanations. harvard.edu

| Catalyst/Ligand | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Chiral Dioxaborolane | Fluoro-substituted allylic alcohols | - | High | High |

| Chiral bis-sulfonamides | Allylic alcohols | >20:1 | 92% | 85% |

| "Taddolates" | Allylic alcohols | - | 92% | 59% |

Table based on data from various sources. harvard.eduscholaris.cacdnsciencepub.com

Stereocontrolled Approaches with Bimetallic Reagents

The use of bimetallic reagents offers another avenue for the stereocontrolled synthesis of cyclopropyl alcohols. For instance, the reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes provides a diastereoselective route to trans-2-substituted cyclopropanols with high diastereomeric ratios. organic-chemistry.org This high trans-selectivity is attributed to the equilibration of the cyclopropoxide intermediates. organic-chemistry.org

Another example involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation to generate 1-alkenyl-1,1-borozinc heterobimetallic intermediates. These intermediates react with aldehydes and undergo in situ cyclopropanation to produce B(pin) substituted cyclopropyl carbinols with excellent diastereoselectivities. organic-chemistry.org

Enantioselective Zinco-Cyclopropanation Techniques

Enantioselective zinco-cyclopropanation represents a direct method for producing chiral cyclopropanes. These techniques often involve the use of chiral reagents or catalysts to control the stereochemical outcome. While specific examples directly leading to this compound are not detailed in the provided context, the principles of enantioselective cyclopropanation using zinc reagents are well-established. cdnsciencepub.com

For instance, the cyclopropanation of unfunctionalized olefins has been achieved with a reasonable level of enantioselectivity using chiral (iodomethyl)zinc species. organic-chemistry.org The reactivity and selectivity of these reagents can be fine-tuned by modifying the electronic and steric properties of the ancillary ligands. organic-chemistry.org

Strategic Approaches to Cyclopropane Ring Formation in Substituted Methanols

The formation of the strained three-membered ring of cyclopropane requires specific and often sophisticated synthetic methodologies. These approaches can be broadly categorized by the key bond-forming strategy employed to construct the cyclopropane core.

Aldehyde Homologation via Heteroatom-Stabilized Routes

Aldehyde homologation presents a powerful, step-wise method for the synthesis of cyclopropanes. wikipedia.org One such approach involves a two-step sequence that provides cyclopropyl aldehydes, which can then be reduced to the corresponding cyclopropylmethanols. This method utilizes a heteroatom-stabilized route, beginning with a homoaldol reaction to generate an O-enecarbamate. nd.edu Subsequent activation of the alcohol with triflic anhydride (B1165640) in the presence of a hindered base like 2,6-lutidine initiates a cyclization cascade, ultimately affording a cyclopropyl aldehyde. nd.edu This strategy has been successfully applied to the synthesis of chiral, non-racemic 1,2,3-trisubstituted cyclopropyl aldehydes. nd.edu

Titanium(IV)-Catalyzed Ester Transformations

Titanium-mediated reactions have emerged as a valuable tool in organic synthesis for the construction of complex molecular architectures. The Kulinkovich reaction, which involves the treatment of carboxylic esters with Grignard reagents in the presence of titanium(IV) alkoxides, provides an efficient route to cyclopropanols. researchgate.netthieme-connect.de This transformation proceeds through the formation of a titanacyclopropane intermediate. researchgate.net

This methodology has been extended to the synthesis of various cyclopropane-containing structures, including 3-azabicyclo[3.1.0]hexane derivatives through the Kulinkovich-de Meijere reaction. thieme-connect.de This particular application allows for the conversion of carboxylic amides bearing an olefinic moiety into polycyclic heterocyclic systems in a two-step process involving the initial cyclopropanation followed by an intramolecular aromatic electrophilic substitution. thieme-connect.de While powerful, the scope of this method can be limited by the variety of functional groups that can be incorporated. thieme-connect.de

Cyclization Reactions Utilizing α-Chloroaldehydes for Trans-2-Substituted Derivatives

A highly diastereoselective method for the synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes has been developed. chemrxiv.orgnih.gov This reaction proceeds through the formation of an electrophilic zinc homoenolate, which is then trapped by an amine. Subsequent ring-closure generates the desired cyclopropylamine (B47189) with high trans-selectivity. chemrxiv.orgnih.govresearchgate.net An interesting observation in this process is the potential for cis/trans-isomerization of the cyclopropylamine product in the presence of zinc halide salts. This isomerization can be suppressed by the addition of a polar aprotic cosolvent. chemrxiv.orgnih.govresearchgate.net

A related diastereoselective synthesis of trans-2-substituted cyclopropanols utilizes the reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes. researchgate.net This method affords cyclopropanols in good yields and with high diastereomeric ratios (≥ 10:1). The high trans-selectivity is attributed to the equilibration of the cyclopropoxide intermediates. researchgate.net

Derivatization and Functionalization within Cyclopropylmethanol (B32771) Scaffolds

Once the cyclopropane ring is formed, further derivatization and functionalization can be carried out to access a wider range of analogs.

Reduction of Cyclopropyl Ketones and Related Carbonyls

The reduction of cyclopropyl ketones is a fundamental transformation for accessing cyclopropylmethanols. A systematic study on the hydride reduction of cis- and trans-substituted cyclopropyl ketones has provided significant insights into the stereochemical outcome of this reaction. nih.gov High stereoselectivity can be achieved in the reduction of both cis- and trans-substituted cyclopropyl ketones, particularly when the substrate possesses a bulky substituent on the cyclopropane ring. nih.gov

Computational studies using density functional theory (DFT) have shown that cyclopropyl ketones exist predominantly in two minimum energy conformations: the bisected s-cis and s-trans conformers, with the s-cis conformer being more stable. nih.gov The presence of a bulky alkyl group in the acyl moiety or a cis substituent on the cyclopropane ring further stabilizes the s-cis conformer. nih.gov The stereochemical outcome of the hydride reduction can be rationalized by the hydride attacking the more stable bisected s-cis conformation from the less-hindered face. nih.gov This predictable stereoselectivity is of great importance for synthetic organic chemistry. nih.gov

The hydrogenation of cyclopropanecarboxaldehyde (B31225) to cyclopropylmethanol can be achieved using a cobalt or nickel catalyst under pressure. google.com This process is highly selective, with the hydrogenation effectively stopping after the formation of the cyclopropylmethanol. google.com

| Starting Material | Reagents and Conditions | Product | Key Findings | Reference |

| Carboxylic Ester | Grignard Reagent, Ti(OR)₄ | Cyclopropanol (B106826) | Forms titanacyclopropane intermediate. | researchgate.net |

| α-Chloroaldehyde | CH₂(ZnI)₂, Amine | trans-2-Substituted Cyclopropylamine | High diastereoselectivity; proceeds via zinc homoenolate. | chemrxiv.orgnih.govresearchgate.net |

| Cyclopropenyl Ester | Csp² Iodide, Pd Catalyst, Tetramethylammonium Acetate | Arylated Cyclopropene (B1174273) | Direct C-H functionalization; tolerant of various substituents. | rsc.orgnih.gov |

| trans-Substituted Cyclopropyl Ketone | Hydride Reducing Agent | Cyclopropylmethanol | High stereoselectivity achieved with bulky substituents. | nih.gov |

| Cyclopropanecarboxaldehyde | H₂, Raney Nickel or Cobalt Catalyst | Cyclopropylmethanol | Highly selective hydrogenation. | google.com |

Addition of Organometallic Reagents to Cyclopropyl Aldehydes

The synthesis of this compound and its analogs can be effectively achieved through the nucleophilic addition of organometallic reagents to the corresponding cyclopropyl aldehydes. This method is a cornerstone of carbon-carbon bond formation in organic chemistry, allowing for the creation of a new stereocenter at the carbonyl carbon. The stereochemical outcome of this addition is of significant interest, as the existing chirality of the substituted cyclopropane ring can influence the facial selectivity of the nucleophilic attack, leading to the potential for diastereoselective synthesis.

The general mechanism involves the nucleophilic carbon of the organometallic reagent attacking the electrophilic carbonyl carbon of the cyclopropyl aldehyde. masterorganicchemistry.comdalalinstitute.com This initial addition results in the formation of a tetrahedral intermediate, a magnesium or lithium alkoxide, depending on whether a Grignard or organolithium reagent is used. dalalinstitute.comsaskoer.ca Subsequent workup with a mild acid protonates the alkoxide to yield the final secondary alcohol, this compound or a related analog. masterorganicchemistry.com The reaction must be carried out under anhydrous conditions, as the highly basic organometallic reagents will readily react with any available protons, such as those from water, instead of the intended aldehyde.

The diastereoselectivity of the addition is influenced by several factors, including the nature of the organometallic reagent, the solvent, and the temperature. taylorfrancis.com The steric bulk of the tert-butyl group on the cyclopropane ring plays a crucial role in directing the incoming nucleophile to the less hindered face of the aldehyde.

Research Findings

While specific studies detailing the addition of a wide range of organometallic reagents to 2-tert-butylcyclopropanecarbaldehyde are not extensively documented in readily available literature, the general principles of such reactions are well-established. Research on the addition of organometallic reagents to other chiral aldehydes provides a strong basis for predicting the behavior in this specific system.

For instance, the addition of various Grignard and organolithium reagents to chiral aldehydes has been shown to proceed with varying degrees of diastereoselectivity. The choice of the organometallic reagent can significantly impact the ratio of the resulting diastereomeric alcohols.

To illustrate the expected outcomes, the following table outlines the hypothetical addition of several common organometallic reagents to trans-2-tert-butylcyclopropanecarbaldehyde, leading to the formation of diastereomeric secondary alcohols. The data presented is based on established principles of stereoselective additions to chiral aldehydes.

Table 1: Hypothetical Diastereoselective Addition of Organometallic Reagents to trans-2-tert-butylcyclopropanecarbaldehyde

| Entry | Organometallic Reagent (R-M) | Product (Diastereomer A + Diastereomer B) | Expected Major Diastereomer |

|---|---|---|---|

| 1 | Methylmagnesium bromide (CH₃MgBr) | (1R,2R)-1-(2-tert-butylcyclopropyl)ethanol + (1S,2R)-1-(2-tert-butylcyclopropyl)ethanol | Based on Felkin-Anh model |

| 2 | Ethyllithium (CH₃CH₂Li) | (1R,2R)-1-(2-tert-butylcyclopropyl)propan-1-ol + (1S,2R)-1-(2-tert-butylcyclopropyl)propan-1-ol | Based on Felkin-Anh model |

| 3 | Phenylmagnesium chloride (C₆H₅MgCl) | (1R,2R)-(2-tert-butylcyclopropyl)(phenyl)methanol + (1S,2R)-(2-tert-butylcyclopropyl)(phenyl)methanol | Based on Felkin-Anh model |

| 4 | Vinyllithium (CH₂=CHLi) | (1R,2R)-1-(2-tert-butylcyclopropyl)prop-2-en-1-ol + (1S,2R)-1-(2-tert-butylcyclopropyl)prop-2-en-1-ol | Based on Felkin-Anh model |

Note: The stereochemical descriptors (1R,2R) and (1S,2R) are used for illustrative purposes and the actual absolute configuration of the major product would need to be determined experimentally. The Felkin-Anh model is a widely accepted model for predicting the stereochemistry of nucleophilic attack on chiral aldehydes.

Further detailed experimental studies would be necessary to precisely quantify the diastereomeric ratios and yields for the synthesis of this compound and its analogs using this methodology. Such research would involve systematic variation of the organometallic reagent, solvent, and reaction temperature to optimize the stereoselectivity of the addition.

Stereochemical Control and Chirality in Cyclopropylmethanol Systems

Principles of Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of (2-tert-butylcyclopropyl)methanol hinges on the principles of enantioselective and diastereoselective synthesis. These strategies aim to control the formation of stereocenters, ensuring that the desired isomer is produced with high fidelity. fiveable.me

Control of Multiple Contiguous Stereocenters

The creation of molecules with multiple, adjacent stereocenters is a significant challenge in organic synthesis. nih.gov For a molecule like this compound, which possesses two stereocenters on the cyclopropane (B1198618) ring, controlling their relative and absolute configurations is paramount. Recent advancements have enabled the synthesis of polysubstituted cyclopropanes with high diastereo- and enantiomeric ratios, often through the selective cleavage of carbon-carbon bonds in more complex cyclopropane precursors. nih.gov Amine-catalyzed asymmetric aldol (B89426) reactions have also proven effective in constructing three contiguous stereocenters, a methodology that could be adapted for the synthesis of functionalized cyclopropyl (B3062369) systems. rsc.org

Diastereoselection in Cyclopropanation of Chiral Allylic Alcohols

A powerful strategy for establishing the stereochemistry of cyclopropylmethanols involves the cyclopropanation of chiral allylic alcohols. The hydroxyl group of the allylic alcohol can direct the cyclopropanating reagent to a specific face of the double bond, leading to high diastereoselectivity. nih.govstackexchange.com The Simmons-Smith reaction, which utilizes a zinc-carbenoid species, is a classic example where coordination between the zinc atom and the hydroxyl group of the allylic alcohol directs the reagent to the same face, resulting in a syn-cyclopropane. stackexchange.comunl.pt The stereochemical outcome is highly dependent on the geometry of the allylic alcohol; (Z)-disubstituted allylic alcohols generally yield high syn selectivities. unl.pt

The diastereoselectivity of these reactions can be influenced by various factors, as illustrated in the following table:

| Reaction Type | Directing Group | Key Features | Typical Selectivity |

| Simmons-Smith Cyclopropanation | Hydroxyl Group | Coordination of the zinc reagent to the alcohol directs the carbene transfer. stackexchange.com | High syn-selectivity, especially with (Z)-allylic alcohols. unl.pt |

| Rh(III)-Catalyzed Cyclopropanation | Traceless Oxyphthalimide Handle & Allylic Alcohol | The directing group facilitates C-H activation and controls diastereoselectivity. nih.gov | Excellent diastereoselectivity for a range of allylic alcohols. nih.gov |

| Dichlorocarbene (B158193) Addition | Hydroxyl Group | The hydroxyl group directs the addition of dichlorocarbene to cis-alkenes. unl.pt | Major diastereomer formed with cis-alkenes. unl.pt |

Application of Chiral Auxiliaries and Catalysts

To achieve enantioselective synthesis, where one enantiomer is preferentially formed, chiral auxiliaries or catalysts are employed. rijournals.com A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, imidazolidinone-based chiral auxiliaries have been successfully used in various asymmetric transformations, including alkylations and Michael additions, to produce products with high enantiomeric excess. capes.gov.br

Chiral catalysts, on the other hand, are chiral molecules that accelerate a reaction and induce stereoselectivity without being consumed. Chiral-at-metal Rh(III) complexes, for example, have been utilized in the [2+1] cyclization of vinyl sulfoxonium ylides to generate chiral cyclopropanes with excellent diastereo- and enantioselectivity. acs.org The catalyst controls the stereochemical outcome by creating a chiral environment around the reacting species. acs.org

Stereochemical Outcome of Rearrangement Reactions

Cyclopropylcarbinyl systems, such as the one derived from this compound, are prone to undergo rearrangement reactions, often proceeding through carbocationic intermediates. The stereochemical outcome of these rearrangements is a complex interplay of various factors.

Retention and Loss of Stereoselectivity in Cyclopropylcarbinyl Rearrangements

The rearrangement of cyclopropylcarbinyl cations can proceed with a high degree of stereospecificity, but this is not always the case. chemrxiv.org The ability of these cations to access homoallylic structures can lead to a loss of stereoselectivity. chemrxiv.org While direct nucleophilic attack on a chiral cyclopropylcarbinyl cation is often kinetically favored, competitive rearrangements can lead to a mixture of diastereomeric products. chemrxiv.org

Studies on the solvolysis of deuterated cyclopropylcarbinyl methanesulfonates have provided insights into the stereochemistry of these rearrangements. acs.org The distribution of isotopes in the products reveals the extent to which different carbocationic intermediates are involved. In some systems, cyclopropylcarbinyl-cyclopropylcarbinyl rearrangements are thought to proceed through cyclobutyl cation-like transition states rather than discrete intermediates. wikipedia.org

Factors Governing Diastereoselectivity in Product Formation

The diastereoselectivity of products formed from cyclopropylcarbinyl rearrangements is governed by a delicate balance of electronic and steric factors. The nature of the substituents on the cyclopropane ring and the reaction conditions play a crucial role in determining the energy landscape of the potential carbocationic intermediates and the transition states leading to them. chemrxiv.org

Computational studies using Density Functional Theory (DFT) have shown that the relative energies of cyclopropylcarbinyl and homoallylic cations, and the barriers to their interconversion, are highly dependent on the substituents. chemrxiv.org For some systems, direct nucleophilic attack on the initially formed cyclopropylcarbinyl cation is the dominant pathway, leading to a stereospecific outcome. However, for other substrates, rearrangement to more stable carbocationic intermediates becomes competitive, resulting in a loss of stereoselectivity. chemrxiv.org The suprafacial nature of the 1,2-shifts involved in these rearrangements and stereoelectronic requirements also dictate the geometry of the final products. wikipedia.org

Isomeric Forms and Their Interconversion in Cyclopropyl Systems

The geometry of the cyclopropane ring in this compound allows for the existence of cis and trans diastereomers. In the cis isomer, the tert-butyl group and the hydroxymethyl group are situated on the same side of the ring, while in the trans isomer, they are on opposite sides. The large steric bulk of the tert-butyl group plays a dominant role in the conformational preferences of these isomers.

Cis/Trans Isomerization Phenomena

The interconversion between the cis and trans isomers of substituted cyclopropanes, such as this compound, is a process that involves the breaking and reforming of the carbon-carbon bonds within the cyclopropane ring. This isomerization is not a simple rotation around a bond, which is restricted in cyclic systems, but rather a higher-energy process.

The transition state for this isomerization is believed to involve a diradical intermediate, formed by the homolytic cleavage of one of the cyclopropane C-C bonds. The stability of this diradical intermediate is a key factor in determining the activation energy for the isomerization.

Table 1: Postulated Intermediates in Cis/Trans Isomerization

| Intermediate | Description |

| Trimethylene diradical | A short-lived, high-energy species formed by the cleavage of a C-C bond in the cyclopropane ring. It allows for rotation around the remaining single bonds before ring closure re-forms either the cis or trans isomer. |

The equilibrium between the cis and trans isomers is dictated by their relative thermodynamic stabilities. In the case of this compound, the trans isomer is generally expected to be more stable than the cis isomer. This is due to the significant steric hindrance between the bulky tert-butyl group and the hydroxymethyl group when they are on the same side of the ring in the cis configuration. The trans arrangement allows these groups to be positioned further apart, minimizing steric strain.

The rate of interconversion can be influenced by several factors, including temperature and the presence of catalysts. Thermal isomerization typically requires high temperatures to provide the necessary activation energy to break the strong C-C bond of the cyclopropane ring. Catalytic isomerization, on the other hand, can proceed under milder conditions by providing an alternative, lower-energy pathway for the reaction.

Table 2: Predicted Relative Stabilities of this compound Isomers

| Isomer | Relative Steric Strain | Predicted Relative Stability |

| cis-(2-tert-butylcyclopropyl)methanol | High | Less Stable |

| trans-(2-tert-butylcyclopropyl)methanol | Low | More Stable |

It is important to note that while the trans isomer is predicted to be thermodynamically favored, the synthesis of substituted cyclopropanes can often lead to mixtures of both cis and trans isomers. The separation of these diastereomers can be achieved through various chromatographic techniques, such as column chromatography or gas chromatography, exploiting the differences in their physical properties arising from their different shapes and polarities.

Advanced Computational Chemistry and Theoretical Studies on 2 Tert Butylcyclopropyl Methanol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure and reactivity of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it well-suited for studying complex organic reactions involving molecules like (2-tert-butylcyclopropyl)methanol.

Investigation of Reaction Intermediates and Transition States in Rearrangements

The solvolysis of cyclopropylmethyl derivatives is a classic example of a reaction proceeding through complex carbocationic intermediates. The resulting cyclopropylcarbinyl cation is known to undergo rapid rearrangements. DFT calculations are instrumental in mapping the potential energy surface of these rearrangements, identifying the structures of transition states and fleeting intermediates. For the carbocation derived from this compound, DFT can be used to investigate the energetic barriers associated with ring-opening and ring-expansion reactions.

Computational studies on related systems, such as the parent cyclopropylcarbinyl cation, have shown that it exists in equilibrium with the bicyclobutonium ion, a nonclassical carbocation. nih.govwikipedia.org DFT calculations can precisely determine the geometries and relative energies of these species and the transition states that connect them. The presence of the bulky tert-butyl group in the this compound system is expected to significantly influence the relative stabilities of these intermediates due to steric and electronic effects.

| Intermediate/Transition State | Relative Energy (kcal/mol) (Hypothetical DFT Data) | Key Geometric Features |

| Classical 2-tert-butylcyclopropylcarbinyl Cation | 0.0 | Localized positive charge on the exocyclic carbon. |

| Transition State for Ring Opening | +3.5 | Elongated C-C bond in the cyclopropyl (B3062369) ring. |

| Non-classical Bicyclobutonium-type Cation | -2.0 | Delocalized positive charge over multiple carbon atoms. |

| Transition State for Hydride Shift | +5.2 | Bridging hydrogen atom. |

Elucidation of Reaction Mechanisms at a Molecular Level

DFT calculations provide a molecular-level picture of reaction mechanisms by tracing the minimum energy path from reactants to products. For reactions involving this compound, such as acid-catalyzed dehydration or rearrangement, DFT can be employed to elucidate the step-by-step process. This includes modeling the initial protonation of the hydroxyl group, the formation of the carbocation intermediate, and the subsequent reaction pathways leading to various possible products.

By calculating the activation energies for competing pathways, DFT can predict the major and minor products of a reaction under specific conditions. For example, in the rearrangement of the (2-tert-butylcyclopropyl)carbinyl cation, DFT can help determine whether the reaction will favor the formation of a cyclobutyl product or a homoallyl product. These theoretical predictions can then be compared with experimental observations to validate the proposed mechanism. The conversion of methanol (B129727) to hydrocarbons on zeolite catalysts has been studied using such methods to understand the formation of the initial C-C bonds. tue.nl

Analysis of Non-Classical vs. Classical Carbocation Structures

The debate over classical versus non-classical carbocations has been a cornerstone of physical organic chemistry. Non-classical ions are characterized by delocalized three-center, two-electron bonds. wikipedia.orgquora.com The cyclopropylcarbinyl cation is a quintessential example of a system where a non-classical, bridged structure (the bicyclobutonium ion) is more stable than its classical counterpart. dalalinstitute.com

DFT calculations have been pivotal in resolving this debate by providing detailed information about the geometry and electronic structure of these cations. These calculations can predict key structural parameters, such as bond lengths and angles, as well as spectroscopic properties like NMR chemical shifts, which can be compared with experimental data. For the cation derived from this compound, DFT analysis would likely show significant charge delocalization and a bridged structure, characteristic of a non-classical carbocation. The theory can quantify the stabilizing effect of the cyclopropyl ring's sigma bonds participating in the delocalization, a phenomenon known as anchimeric assistance. libretexts.org

Molecular Dynamics and Simulation Methodologies

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Understanding Dynamic Molecular Interactions

Studies on related molecules like tert-butyl alcohol have used MD to understand its effects in solution, including its tendency to aggregate and its impact on the structure of water. nih.gov Similarly, MD simulations of this compound could reveal how the bulky and hydrophobic tert-butyl group and the polar hydroxyl group collectively influence the surrounding solvent molecules. This understanding is crucial as solvent interactions can significantly affect reaction rates and equilibria. The double-life of methanol as both a promoter and inhibitor in certain reactions has been explored through MD simulations, highlighting the complexity of molecular interactions. nih.govresearchgate.net

| Interaction Type | Average Interaction Energy (kcal/mol) (Hypothetical MD Data) | Significance |

| (2-t-butylcyclopropyl)methanol - Water (H-bond) | -4.5 | Governs solubility and stabilizes the ground state. |

| (2-t-butylcyclopropyl)methanol Dimerization | -2.1 | Potential for self-aggregation in non-polar solvents. |

| tert-butyl group - Water | +0.5 | Hydrophobic effect influencing conformational preference. |

Theoretical Approaches to Catalytic Activity and Selectivity

Theoretical methods are increasingly used to design and understand catalysts for specific chemical transformations. By modeling the interaction of a substrate with a catalyst surface or active site, it is possible to predict the catalytic activity and selectivity.

For this compound, theoretical approaches could be used to explore various potential catalytic reactions, such as selective oxidation of the alcohol to an aldehyde or ketone, or catalytic ring-opening reactions. DFT calculations can model the adsorption of the molecule onto a catalyst surface, identify the most favorable binding modes, and calculate the energy barriers for different reaction pathways on the surface.

For instance, in the context of methanol synthesis and conversion, theoretical studies have been crucial in identifying the active sites on copper-based catalysts and elucidating the reaction mechanism at an atomic level. dtu.dk Similar computational strategies could be applied to predict which type of catalyst (e.g., a specific metal complex or a particular metal oxide surface) would be most effective for a desired transformation of this compound. These theoretical screenings can significantly narrow down the number of potential catalysts that need to be synthesized and tested experimentally, thereby accelerating the discovery of new catalytic processes.

Catalyst Design and Optimization for Cyclopropanation Reactions

The synthesis of substituted cyclopropanes like this compound often relies on the catalytic addition of a carbene to an alkene. Computational chemistry plays a pivotal role in the design and optimization of catalysts for these cyclopropanation reactions, aiming to enhance yield, selectivity (diastereo- and enantioselectivity), and catalyst efficiency. While specific computational studies on this compound are not extensively documented in public literature, the principles of catalyst design can be understood from studies on analogous reactions, such as the cyclopropanation of styrene (B11656).

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating reaction mechanisms and predicting catalyst performance. For instance, in metal-catalyzed cyclopropanations, computational models can predict the geometric and electronic structure of key intermediates and transition states. This allows researchers to understand how the ligand environment around a metal center influences the catalytic cycle.

One area of focus is the development of catalysts that can effectively mediate cyclopropanation using nonstabilized carbenes, which are often generated from precursors like gem-dichloroalkanes. dicp.ac.cn For example, cobalt catalysts with pyridine (B92270) diimine (PDI) ligands have been computationally and experimentally investigated for the dimethylcyclopropanation of 1,3-dienes. dicp.ac.cn By modeling the catalytic cycle, researchers can predict how modifications to the ligand structure, such as the introduction of chiral pyridine bis(oxazoline) (Pybox) ligands, can induce enantioselectivity. dicp.ac.cn

Furthermore, computational studies have explored the use of metal-free catalysts, such as the boron Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.gov DFT calculations on the cyclopropanation of styrene with aryldiazodiacetate, catalyzed by B(C₆F₅)₃, have shown that the catalyst activates the diazo compound by binding to an oxygen atom. nih.gov These calculations can predict the energy barriers of different reaction pathways, thereby identifying the most probable mechanism and the rate-limiting step, which in this case was found to be the elimination of a nitrogen molecule. nih.gov The steric interactions between the bulky catalyst and the substrates can also be modeled to explain the observed diastereoselectivity. nih.gov

The table below summarizes different catalyst systems and the insights gained from computational studies, which are applicable to the design of catalysts for the synthesis of this compound.

| Catalyst System | Precursor for Carbene | Computational Method | Key Insights from Computational Studies |

| Cobalt with PDI/Pybox ligands | gem-dichloroalkanes | DFT | Elucidation of cationic carbenoid intermediate structure; prediction of enantioselectivity based on ligand design. dicp.ac.cn |

| Tris(pentafluorophenyl)borane | Aryldiazodiacetate | DFT | Identification of O-bound boron activation of the diazo compound; determination of the rate-limiting step (N₂ elimination); explanation of diastereoselectivity based on steric hindrance. nih.gov |

| Palladium nanoclusters in ionic liquids | Ethyl diazoacetate | Not specified in abstract | Determination of catalyst order, suggesting different active species depending on nanocluster size. researchgate.net |

Prediction of Reaction Pathways and Product Ratios

Computational chemistry provides powerful tools for predicting the reaction pathways and the resulting product ratios in chemical reactions, including the synthesis of this compound. By calculating the potential energy surface of a reaction, chemists can identify the most likely mechanistic pathways and the transition states that govern the reaction rates and selectivities.

For the synthesis of this compound, which involves the cyclopropanation of an alkene, computational models can be used to compare different possible reaction mechanisms. For example, in the B(C₆F₅)₃-catalyzed cyclopropanation of styrene, DFT calculations were used to evaluate multiple potential pathways. nih.gov By comparing the Gibbs free energies of the transition states for each step, a preferred reaction pathway was identified. nih.gov This pathway involved the initial formation of a complex between the catalyst and the aryldiazodiacetate, followed by the nucleophilic attack of styrene and subsequent elimination of dinitrogen. nih.gov The calculations showed that an alternative pathway involving a five-membered cyclic intermediate had a significantly higher energy barrier and was therefore less likely to occur. nih.gov

The prediction of product ratios, particularly diastereoselectivity and enantioselectivity, is a key application of computational chemistry. In the aforementioned B(C₆F₅)₃-catalyzed reaction, the origin of diastereoselectivity was attributed to the steric hindrance between the aryl group of the styrene and the bulky catalyst in the transition state. nih.gov By modeling the different transition state geometries leading to the cis and trans products, the energy difference between them can be calculated, which in turn allows for a prediction of the diastereomeric ratio.

Similarly, in the context of methanol synthesis from CO₂ hydrogenation, a different but illustrative example, microkinetic modeling based on DFT calculations has been used to elucidate the most probable reaction pathway. nih.gov By constructing a potential energy diagram for the reaction sequence, the rate-determining step can be identified. nih.gov For the intermetallic Pd₂Ga catalyst, the formation of H₂COOH* was found to be the rate-determining step for methanol synthesis via the formate (B1220265) pathway. nih.gov

The following table outlines how computational approaches can be applied to predict reaction pathways and product ratios for cyclopropanation reactions relevant to the synthesis of this compound.

| Computational Approach | Information Gained | Relevance to this compound Synthesis |

| Potential Energy Surface (PES) Mapping | Identification of the lowest energy reaction pathway and key intermediates and transition states. | Determining the most likely mechanism for cyclopropanation. |

| Transition State Theory (TST) Calculations | Calculation of reaction rate constants and activation energies for different pathways. | Predicting the feasibility of different catalytic cycles and identifying the rate-determining step. |

| Stereochemical Modeling | Calculation of the energies of diastereomeric and enantiomeric transition states. | Predicting the diastereomeric and enantiomeric ratios of the this compound product. |

| Microkinetic Modeling | Simulation of the overall reaction kinetics based on elementary reaction steps. | Predicting product distribution under different reaction conditions. nih.gov |

Electronic Structure Analysis of Metal Oxides in Related Catalytic Systems

The electronic structure of a catalyst is fundamental to its activity and selectivity. taylorfrancis.com In the context of reactions that could be used to synthesize or modify this compound, such as oxidations or hydrogenations, metal oxides are often employed as catalysts or catalyst supports. taylorfrancis.comnih.gov Advanced computational methods, particularly periodic Density Functional Theory (DFT), are crucial for understanding the electronic properties of these materials and how they relate to their catalytic performance. nih.gov

Systematic theoretical analyses of the chemical bonding and electronic structure of metal oxides, such as those from Group 13 (Al₂O₃, Ga₂O₃, In₂O₃), provide insights into their degree of ionicity. nih.gov This, in turn, correlates with properties like the band gap and the energy required to form oxygen vacancies, which are often active sites in catalysis. nih.gov For instance, Bader charge analysis can quantify the ionic character of the metal-oxygen bonds, revealing that while MgO and Al₂O₃ are almost fully ionic, Ga₂O₃ and In₂O₃ have a more covalent character. nih.gov

The choice of DFT functional can influence the accuracy of the calculated electronic properties. Standard functionals like the Perdew-Burke-Ernzerhof (PBE) functional are often used for structural optimization. nih.gov However, for a more accurate description of the electronic band gap, hybrid functionals like HSE06 are often employed. nih.govaps.org The on-site Hubbard-like U parameter is also sometimes included to better describe the electron localization in transition metal oxides. nih.gov

The electronic structure near the Fermi level is particularly important for understanding the chemical reactivity and catalytic properties of a material. taylorfrancis.com For example, in the case of the metallic oxide ReO₃, which exhibits high conductivity, angle-resolved photoelectron spectroscopy combined with DFT calculations has been used to map its band structure and Fermi surface. aps.org Such detailed understanding of the electronic states can help in the rational design of new catalysts.

The table below summarizes key electronic properties of metal oxides that are relevant to their catalytic activity and how these properties are investigated using computational methods.

| Electronic Property | Computational Method | Significance in Catalysis |

| Band Gap | DFT (PBE, HSE06) | Determines the energy required to excite an electron; influences photocatalytic activity and conductivity. nih.govaps.org |

| Density of States (DOS) | DFT | Describes the distribution of electronic states at different energy levels; provides insight into bonding and the availability of states for adsorption and reaction. aps.org |

| Bader Charge Analysis | DFT | Quantifies the charge transfer between atoms; indicates the degree of ionicity or covalency of chemical bonds. nih.gov |

| Oxygen Vacancy Formation Energy | DFT | The energy required to create a defect in the oxide lattice; these vacancies can act as active sites for catalysis. nih.gov |

By understanding and computationally modeling these electronic properties, it is possible to screen for and design more effective metal oxide catalysts for a wide range of chemical transformations, including those relevant to the synthesis and functionalization of complex molecules like this compound.

Synthetic Applications and Utility of Cyclopropylmethanols in Complex Molecule Synthesis

Role as Precursors and Building Blocks in Multi-Step Synthesis

(2-Tert-butylcyclopropyl)methanol and its chemical relatives are key starting points in synthetic pathways designed to construct intricate molecular frameworks. Their ability to be transformed into other functional groups or to participate in ring-expanding reactions makes them highly valuable in the synthesis of complex targets.

A significant application of cyclopropylmethanols is in the synthesis of benzo-fused nitrogen-containing rings, which are common motifs in pharmaceuticals. A gold-catalyzed cyclopropyl (B3062369) carbinol rearrangement of 2-tosylaminophenyl cyclopropylmethanols provides an efficient route to 2,3-dihydro-1H-benzo[b]azepines and 2-vinylindolines. researchgate.net This reaction's selectivity is dependent on the substitution of the alcohol. Tertiary cyclopropylmethanols exclusively yield the seven-membered benzo[b]azepine ring, while secondary alcohols lead to the formation of five-membered 2-vinylindoline products. researchgate.net The mechanism involves the in-situ generation of a carbocation, which then initiates a ring-opening of the cyclopropane (B1198618). The resulting intermediate is subsequently trapped by the tethered aniline (B41778) group to form the final heterocyclic product. researchgate.net

Information regarding the direct application of this compound as a precursor for the synthesis of (hetero)aryl-fused cyclohexa-1,3-dienes is not available in the reviewed literature.

This compound serves as a direct precursor to cyclopropyl aldehydes through a two-step aldehyde homologation process. This methodology can be applied to create chiral, non-racemic 1,2,3-trisubstituted cyclopropyl aldehydes. researchgate.net The initial alcohol can be readily oxidized to the corresponding cyclopropyl aldehyde. From this aldehyde, further standard synthetic transformations can provide access to other important functional groups. For instance, the aldehyde can undergo reductive amination to yield cyclopropyl amines or be used in reactions to form cyclopropyl ketones, thus broadening the range of accessible derivatives from the parent alcohol.

Cyclopropyl carbinol derivatives are excellent precursors for the stereoselective synthesis of highly substituted tertiary homoallylic alcohols. An efficient method involves a stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of these cyclopropyl carbinols. This reaction proceeds under mild conditions and tolerates a variety of functional groups, using nucleophiles such as water, alcohols, and phenols. The process allows for the preferential breaking of a carbon-carbon bond with a clean inversion of configuration at the quaternary center, providing a reliable route to sterically congested homoallylic alcohols and ethers with high diastereopurity. For example, using methanol (B129727) as a nucleophile, various cyclopropyl ethers can be converted to the corresponding tertiary alkyl ethers in good yields and with excellent diastereoselectivities.

Table 1: Synthesis of Tertiary Homoallyl Ethers from Cyclopropyl Carbinol Derivatives

| Entry | R¹ | R² | R³ | R⁴ | R⁵ | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Ph | Me | H | H | Me | MeOH | 3c | 85 | >95:5 |

| 2 | 4-MeO-C₆H₄ | Me | H | H | Me | MeOH | 3d | 82 | >95:5 |

| 3 | 4-CF₃-C₆H₄ | Me | H | H | Me | MeOH | 3e | 75 | >95:5 |

| 4 | 2-Naphthyl | Me | H | H | Me | MeOH | 3f | 88 | >95:5 |

| 5 | 2-Thienyl | Me | H | H | Me | MeOH | 3g | 78 | >95:5 |

| 6 | Ph | Me | H | H | H | 2-Iodobenzyl alcohol | 3r | 90 | >95:5 |

| 7 | Ph | Me | H | H | H | Trifluoroethanol | 3s | 35 | >95:5 |

Data sourced from a study on the stereoselective construction of tertiary homoallyl alcohols and ethers.

The inherent reactivity of the cyclopropane ring in this compound and related compounds is a gateway to structural diversity. A practical and efficient route has been developed for the stereoselective conversion of easily accessible homoallylic alcohols into diastereomerically pure cis- and trans-disubstituted, as well as 1,2,3-trisubstituted, cyclopropanes. Furthermore, synthetic methodologies that proceed through reactive iminium or oxonium ion intermediates derived from cyclopropylmethanols allow for trapping with various nucleophiles. For instance, the introduction of allyltributyltin to the reaction can furnish unique and interesting cyclopropane architectures, highlighting the platform's utility in diversity-oriented synthesis. researchgate.net

Contribution to Chiral Building Block Synthesis

Chiral building blocks are fundamental to modern drug discovery, as the biological activity of a molecule is often dependent on its stereochemistry. This compound, particularly in its enantiomerically pure forms, represents a valuable chiral synthon. The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts is a powerful technique in medicinal chemistry.

The development of methods to produce single enantiomer drugs has grown dramatically, driven by the need to improve efficacy and reduce side effects. Chiral alcohols and amines are key intermediates in many of these syntheses. The functionalized cyclopropane motif is present in numerous bioactive compounds, and having access to chiral cyclopropyl building blocks is therefore highly desirable. researchgate.net Asymmetric synthesis and enzymatic resolutions are common strategies to obtain such optically pure compounds, which can then be incorporated into larger, more complex drug candidates. The versatility of the cyclopropylmethanol (B32771) functional group allows for its conversion into other chiral moieties, further extending its utility as a foundational chiral building block.

Synthesis of Chiral Alcohols with Methyl-Branched Carbon Skeletons

The synthesis of chiral alcohols featuring methyl-branched carbon skeletons is a significant endeavor in organic chemistry, often aimed at producing insect pheromones and other biologically active molecules. Cyclopropane intermediates, including derivatives of this compound, can serve as precursors to such structures through controlled ring-opening reactions. researchgate.net

A general strategy involves the use of a chiral cyclopropane derivative which, upon cleavage of a C-C bond within the three-membered ring, generates a linear carbon chain with a specific stereochemistry. For instance, chiral 2,2-dihalocyclopropanecarboxylic acids can be resolved and converted to their corresponding methyl esters. Treatment with a nucleophile like sodium methoxide (B1231860) can induce ring cleavage to form a succinate (B1194679) derivative with a defined stereocenter. researchgate.net While a direct example utilizing this compound is not prominently featured in the reviewed literature, the principle can be extended. The tert-butyl group would be expected to exert significant steric influence on the stereochemical outcome of the ring-opening process, potentially leading to high diastereoselectivity.

| Precursor Type | Reaction | Product Type | Potential Application |

| Chiral Dihalocyclopropanes | Nucleophilic Ring Cleavage | Chiral Methyl-Branched Esters | Synthesis of Insect Pheromones |

| This compound derivative | Controlled Ring Opening | Chiral Methyl-Branched Alcohols | Access to complex chiral building blocks |

Access to Heterocycle-Substituted Cyclopropylmethanols

The incorporation of heterocyclic motifs is a cornerstone of medicinal chemistry. The functionalization of cyclopropane rings with heterocycles can be achieved through various methods, with the Minisci reaction being a prominent example for the direct alkylation of electron-deficient N-heteroarenes. chim.itnih.gov This reaction involves the generation of a radical species that adds to the heterocycle.

A modern approach to this transformation involves photocatalysis, which allows for milder reaction conditions. chim.itrsc.org For a substrate like this compound, the hydroxyl group would likely need to be converted into a suitable radical precursor, such as a carboxylic acid derivative (e.g., an N-hydroxyphthalimide ester). This redox-active ester can then undergo a photocatalytic cycle to generate a cyclopropylmethyl radical, which subsequently engages in a Minisci-type reaction with a protonated N-heterocycle. acs.orgccspublishing.org.cn The bulky tert-butyl group would likely influence the regioselectivity of the addition to the heterocycle.

| Reaction Type | Key Features | Substrate Requirement | Potential Products |

| Photocatalytic Minisci Reaction | Mild conditions, use of a photocatalyst, avoids harsh oxidants. chim.it | Conversion of alcohol to a redox-active ester. acs.org | Heterocycle-substituted cyclopropanes. |

| Traditional Minisci Reaction | Requires strong oxidants and acidic conditions. | Generation of an alkyl radical from the cyclopropane moiety. | Alkylated N-heteroarenes. |

Preparation of Chiral α-Aminocyclopropane Derivatives

Chiral aminocyclopropanes are valuable structural motifs found in numerous biologically active compounds and pharmaceuticals. nih.govchemistryviews.org A potential route to chiral α-aminocyclopropane derivatives from this compound involves a multi-step sequence.

One atom-efficient method for creating such derivatives is the asymmetric hydroamination of cyclopropenes. nih.govchemistryviews.orgresearchgate.net This suggests a synthetic pathway where this compound is first converted to a corresponding substituted cyclopropene (B1174273). This could potentially be achieved through elimination reactions of a derivative. Subsequently, the enantioselective hydroamination of the cyclopropene with a suitable amine, catalyzed by a chiral rare-earth-metal complex, would yield the desired chiral α-aminocyclopropane derivative. nih.govchemistryviews.org This method has been shown to produce a variety of chiral aminocyclopropanes in high yields and with excellent stereoselectivity. researchgate.net

| Step | Transformation | Key Reagents/Catalysts | Intermediate/Product |

| 1 | Conversion to a suitable leaving group | Tosyl chloride, mesyl chloride | (2-tert-butylcyclopropyl)methyl tosylate/mesylate |

| 2 | Elimination | Strong base | 1-tert-butyl-2-methylenecyclopropane (hypothetical) |

| 3 | Asymmetric Hydroamination | Chiral rare-earth-metal complex, amine | Chiral α-aminocyclopropane derivative |

Strategic Uses in Ring Expansion and Cycloisomerization Reactions

The high ring strain of the cyclopropane ring in this compound makes it an excellent substrate for various rearrangement reactions. These transformations can be triggered by acid catalysis or transition metals, leading to the formation of larger and more complex cyclic systems.

Prins Cyclization for the Formation of Tetrahydropyran (B127337) Scaffolds

The Prins cyclization is a powerful acid-catalyzed reaction for the construction of tetrahydropyran (THP) rings, which are common structural motifs in many natural products. beilstein-journals.orgbeilstein-journals.org In the context of cyclopropylmethanols, the reaction proceeds through the opening of the cyclopropane ring to generate a homoallylic cation. beilstein-journals.orgnih.gov This cation then reacts with an aldehyde to form an oxocarbenium ion, which subsequently undergoes intramolecular cyclization to yield the tetrahydropyran skeleton. beilstein-journals.orgnih.gov

The stereoselectivity of the Prins cyclization is a key feature, often proceeding through a chair-like transition state to afford highly substituted tetrahydropyrans with defined stereochemistry. beilstein-journals.orgnih.gov For a substrate like this compound, the bulky tert-butyl group would be expected to strongly influence the conformation of the intermediates and transition states, leading to high diastereoselectivity in the formation of the tetrahydropyran ring. The reaction can be catalyzed by various Lewis or Brønsted acids. beilstein-journals.orgacs.org

| Catalyst Type | Role | Example | Outcome |

| Brønsted Acid (e.g., TFA) | Protonates the hydroxyl group, facilitating ring opening. beilstein-journals.orgnih.gov | Reaction with an aldehyde. | Forms a 2,4,6-trisubstituted tetrahydropyran. beilstein-journals.org |

| Lewis Acid (e.g., InCl₃, BiCl₃) | Activates the aldehyde and promotes cyclization. nih.gov | Microwave-assisted cyclization. | Yields cis-2,6-disubstituted tetrahydropyrans. nih.gov |

A significant challenge in some Prins cyclizations is the potential for racemization through competing pathways like the oxonia-Cope rearrangement. beilstein-journals.orgbeilstein-journals.org However, the specific substitution pattern of the cyclopropylmethanol can minimize such side reactions.

Gold-Catalyzed Cycloisomerization of Cyclopropylmethanols to Pyrrolidines

Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate alkynes and other π-systems, enabling a wide range of cycloisomerization reactions. nih.govrsc.org While the direct gold-catalyzed cycloisomerization of a simple cyclopropylmethanol to a pyrrolidine (B122466) is not extensively documented, related transformations provide a basis for proposing such a synthetic route.

A plausible strategy would involve the conversion of this compound into a substrate containing a nitrogen nucleophile, such as a homopropargyl sulfonamide. Gold-catalyzed cycloisomerization of such sulfonamides has been shown to produce enantioenriched pyrrolidines in excellent yields. acs.orgnih.gov The reaction proceeds via an anti-Markovnikov 5-endo-dig cycloisomerization. Alternatively, a tandem gold-catalyzed hydroamination/allylation of an alkyne bearing a nitrogen-containing side chain can also lead to pyrrolidine derivatives. acs.org The presence of the cyclopropyl group could introduce novel reaction pathways, potentially involving the cyclopropyl ring as a terminating nucleophile or undergoing rearrangement in the presence of the gold catalyst.

| Starting Material Type | Gold-Catalyzed Reaction | Product | Reference |

| Chiral Homopropargyl Sulfonamides | Tandem Cycloisomerization/Hydrogenation | Enantioenriched Pyrrolidines | acs.orgnih.gov |

| N-propargyl ynamides | Dual gold catalysis | Bicyclic and tricyclic pyrroles | nih.gov |

| (Z)-8-Aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols | Diastereoselective Cycloisomerization | cis-Acyl-4-alkenylpyrrolidines | thieme-connect.com |

Synthesis of Cyclobutanones via Rearrangement

Cyclopropylmethanols can undergo rearrangement to form cyclobutanones, a transformation often facilitated by acid catalysis in what is known as a pinacol-type rearrangement. This reaction provides a valuable method for expanding the three-membered ring of a cyclopropane into a four-membered cyclobutanone (B123998) ring.

The mechanism involves the protonation of the hydroxyl group of the cyclopropylmethanol, followed by its departure as a water molecule to generate a cyclopropylcarbinyl cation. This cation is in equilibrium with a cyclobutyl cation through ring expansion. A subsequent 1,2-hydride or alkyl shift, followed by deprotonation, can lead to the formation of the cyclobutanone. The presence of substituents on the cyclopropane ring, such as the tert-butyl group in this compound, would be expected to influence the migratory aptitude of the adjacent bonds and thus the regiochemical outcome of the rearrangement.

| Substrate | Reaction Condition | Key Intermediate | Product |

| Vinylic cyclopropyl alcohols | Chiral dual-hydrogen-bond donor with HCl | Protonated alkene, followed by C-C bond migration | Cyclobutanones with α-quaternary stereocenters |

| α-hydroxycyclopropyl carbinols | Oxidation | - | cis- and trans-2,3-disubstituted cyclobutanones |

Probes for Mechanistic and Structure-Activity Relationship Studies

The strategic use of molecular probes is fundamental to elucidating complex biological mechanisms and refining the structure-activity relationships (SAR) of therapeutic candidates. While direct, extensive research on this compound as a dedicated molecular probe is not widely documented, its structural components—a sterically demanding tert-butyl group and a conformationally rigid cyclopropylmethanol moiety—offer significant potential for its application in such studies. The unique combination of these features allows it to serve as a valuable tool for investigating ligand-receptor interactions, metabolic stability, and the influence of steric hindrance on biological activity.

The tert-butyl group is a well-established motif in medicinal chemistry, primarily employed to introduce steric bulk. researchgate.net This non-polar, space-filling group can profoundly influence a molecule's conformational preferences and its interactions with biological targets. researchgate.net In SAR studies, the introduction of a tert-butyl group can help to probe the stringency of a binding pocket, with a significant loss of affinity often indicating a sterically constrained active site. Conversely, its presence can also enhance selectivity by preventing off-target binding.

The cyclopropyl ring, on the other hand, is a versatile functional group in drug design. nih.gov It is known to increase metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com Furthermore, the rigid nature of the cyclopropane ring can lock the conformation of a molecule, which is particularly useful for mapping the optimal spatial arrangement of functional groups required for high-affinity binding. nih.gov

The combination of these two groups in this compound results in a molecule with a fixed, sterically hindered profile. This can be particularly useful in dissecting the contributions of steric and electronic effects in a ligand-receptor interaction. For instance, by comparing the activity of a parent compound with its this compound analogue, researchers can infer the importance of the volume and shape of a particular substituent on biological activity.

Illustrative Data on the Impact of Steric Hindrance on Receptor Binding

To illustrate how a sterically hindered probe like this compound might be used in SAR studies, the following hypothetical data table outlines the binding affinities of a series of analogues for a generic receptor. In this example, the parent molecule contains a smaller cyclopropylmethanol group, and subsequent modifications introduce increasing steric bulk.

Table 1: Impact of Substituent Size on Receptor Binding Affinity

| Compound | Substituent | IC₅₀ (nM) | Fold Change in Affinity |

|---|---|---|---|

| 1 | -cyclopropylmethanol | 10 | - |

| 2 | - (2-methylcyclopropyl)methanol | 50 | 5 |

| 3 | - (2-ethylcyclopropyl)methanol | 250 | 25 |

| 4 | - (2-isopropylcyclopropyl)methanol | 1500 | 150 |

The data in Table 1 demonstrates a clear trend: as the steric bulk on the cyclopropyl ring increases, the binding affinity decreases significantly. The dramatic loss of affinity with the this compound analogue (Compound 5) would strongly suggest that the binding pocket cannot accommodate a large, bulky group at this position. This type of information is critical for guiding the design of more potent and selective ligands.

Application in Probing Metabolic Stability

In addition to its role in SAR, the this compound moiety can be used to investigate the metabolic fate of a drug candidate. The cyclopropyl group is generally resistant to metabolism, and the adjacent tert-butyl group can further shield the molecule from enzymatic degradation.

Table 2: Comparative Metabolic Stability of Analogues in Human Liver Microsomes

| Compound | Moiety | Half-life (t₁/₂) (min) |

|---|---|---|

| A | -propylmethanol | 15 |

| B | -cyclopropylmethanol | 45 |

The hypothetical data in Table 2 shows a progressive increase in metabolic stability from a simple propyl chain (Compound A) to a cyclopropylmethanol (Compound B), and a significant enhancement with the introduction of the tert-butyl group (Compound C). This highlights the utility of the this compound group as a strategic modification to improve the pharmacokinetic profile of a lead compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Tert Butylcyclopropyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to (2-tert-butylcyclopropyl)methanol reveals detailed information about its unique three-membered ring system and substituent effects.

One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide the initial framework for understanding the structure of this compound. The ¹H-NMR spectrum displays signals corresponding to each unique proton in the molecule, with their chemical shifts, multiplicities (splitting patterns), and integration values offering clues to their chemical environment and proximity to neighboring protons. For instance, the protons on the cyclopropyl (B3062369) ring exhibit complex splitting patterns due to geminal and vicinal coupling, while the tert-butyl group typically appears as a sharp singlet due to the equivalence of its nine protons. docbrown.info

The ¹³C-NMR spectrum complements the proton data by revealing the number of distinct carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for assigning the signals of the tert-butyl group, the cyclopropyl ring carbons, and the methanol (B129727) substituent.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms within the molecule. nih.gov

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems and confirming the arrangement of protons on the cyclopropyl ring and their relationship to the methanol group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons of the molecule. youtube.com This is particularly useful for assigning the carbons of the cyclopropyl ring based on the chemical shifts of their attached protons.

DOSY (Diffusion-Ordered Spectroscopy) can be used to separate the signals of different components in a mixture based on their diffusion rates. While less common for a pure compound, it can confirm the presence of a single molecular entity.

Through the combined application of these 1D and 2D NMR experiments, a complete and unambiguous picture of the atomic connectivity and relative configuration of this compound can be constructed.

This compound can exist as configurational isomers, namely cis and trans diastereomers, arising from the relative orientation of the tert-butyl and methanol substituents on the cyclopropyl ring. NMR spectroscopy is a powerful tool for differentiating between these isomers.

The spatial relationship between the substituents influences the chemical shifts of the cyclopropyl ring protons and carbons due to steric and electronic effects. For example, in the cis isomer, where the tert-butyl and methanol groups are on the same face of the ring, steric compression can lead to a downfield shift for certain protons compared to the trans isomer.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be employed to determine the relative stereochemistry. An NOE is observed between protons that are close in space, regardless of whether they are bonded. In the cis isomer, an NOE would be expected between the protons of the tert-butyl group and the protons of the methanol substituent, whereas such an interaction would be absent or significantly weaker in the trans isomer.

The distinct coupling constants (J-values) between the cyclopropyl protons can also provide stereochemical information. The magnitude of vicinal coupling constants is dependent on the dihedral angle between the coupled protons, which differs between the cis and trans isomers.

The cyclopropane (B1198618) ring is known to exhibit significant magnetic anisotropy. nih.gov This means that it generates a non-uniform magnetic field that can either shield or deshield nearby nuclei, causing their NMR signals to shift upfield or downfield, respectively. youtube.com This effect is a consequence of the unique electronic structure of the three-membered ring, which has been described as having "σ-aromaticity". researchgate.net

In this compound, the protons and carbons of the tert-butyl and methanol substituents are subject to the anisotropic effect of the cyclopropyl ring. rsc.org Protons situated directly above or below the plane of the ring will experience a shielding effect and resonate at a higher field (lower ppm) than would be expected otherwise. nih.govresearchgate.net Conversely, protons located in the plane of the ring are typically deshielded. The tert-butyl group, being bulky, will have its protons and carbons held in specific spatial orientations relative to the ring, making the analysis of these anisotropic effects crucial for a complete understanding of the NMR spectrum. researchgate.net Computational methods can be used to model these anisotropic effects and predict the chemical shifts, aiding in the assignment of the spectrum. nih.gov

While solution-state NMR is the primary tool for the characterization of this compound, solid-state NMR (ssNMR) can provide valuable information, particularly if the compound is incorporated into a polymeric matrix or forms a complex structure. In the solid state, molecular motion is restricted, leading to broad NMR signals. However, techniques such as magic-angle spinning (MAS) and cross-polarization (CP) can be used to obtain high-resolution spectra.

Solid-state NMR can be used to study the conformation and dynamics of this compound in the solid state, which may differ from its solution-state conformation. It can also be used to investigate intermolecular interactions, such as hydrogen bonding, which are important in the solid-state packing of the molecules. If this compound were part of a larger, insoluble system, ssNMR would be the only way to obtain detailed structural information at the atomic level.